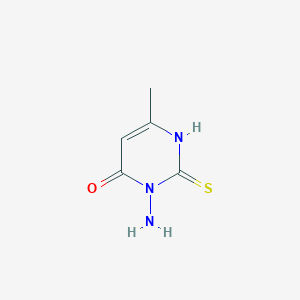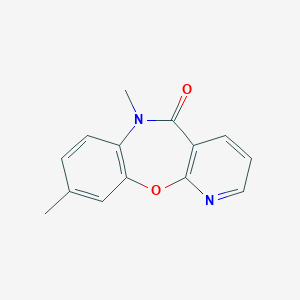
(5-メチルピリジン-2-イル)チオ尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-pyridin-2-yl)-thiourea is a heterocyclic compound that contains both pyridine and thiourea functional groups. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
科学的研究の応用
(5-Methyl-pyridin-2-yl)-thiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
Target of Action
The primary targets of N-(5-methylpyridin-2-yl)thiourea are currently unknown. This compound is a derivative of thiourea, which has been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
The exact mode of action of N-(5-methylpyridin-2-yl)thiourea is not well-documented. As a thiourea derivative, it may share some of the biological activities of other thiourea compounds. Thiourea derivatives have been found to exhibit a wide range of pharmacological activities, but the specific interactions between N-(5-methylpyridin-2-yl)thiourea and its potential targets remain to be elucidated .
Biochemical Pathways
Thiourea derivatives are known to engage in redox reactions in biochemical pathways . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-pyridin-2-yl)-thiourea typically involves the reaction of 5-methyl-2-aminopyridine with isothiocyanates. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
5-Methyl-2-aminopyridine+Isothiocyanate→(5-Methyl-pyridin-2-yl)-thiourea
Industrial Production Methods
Industrial production methods for (5-Methyl-pyridin-2-yl)-thiourea are similar to laboratory synthesis but are scaled up to accommodate larger volumes. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(5-Methyl-pyridin-2-yl)-thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group into thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds like 2-aminopyridine and 2-methylpyridine share structural similarities.
Thiourea derivatives: Compounds such as phenylthiourea and ethylthiourea have similar functional groups.
Uniqueness
(5-Methyl-pyridin-2-yl)-thiourea is unique due to the combination of the pyridine and thiourea groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in various fields of research.
特性
IUPAC Name |
(5-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-2-3-6(9-4-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYNPFWKKUCREI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375004 |
Source


|
| Record name | (5-Methyl-pyridin-2-yl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131185-00-7 |
Source


|
| Record name | (5-Methyl-pyridin-2-yl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-METHYL-PYRIDIN-2-YL)THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)






![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)


![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)
